molecular formula C25H43N3O2 B14459474 1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol CAS No. 68541-07-1

1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol

Cat. No.: B14459474
CAS No.: 68541-07-1
M. Wt: 417.6 g/mol
InChI Key: JSDNIAKHCKUYDD-UHFFFAOYSA-N
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Description

1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol is a synthetic organic compound characterized by a central 3-phenoxypropan-2-ol backbone substituted with a bis(2-(1,3-dimethylbutylideneamino)ethyl)amino group. The compound’s structure features two 1,3-dimethylbutylideneamine moieties linked via ethyl groups to a central nitrogen atom, while the phenoxy group provides aromatic hydrophobicity.

Properties

CAS No.

68541-07-1

Molecular Formula

C25H43N3O2

Molecular Weight

417.6 g/mol

IUPAC Name

1-[bis[2-(4-methylpentan-2-ylideneamino)ethyl]amino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C25H43N3O2/c1-20(2)16-22(5)26-12-14-28(15-13-27-23(6)17-21(3)4)18-24(29)19-30-25-10-8-7-9-11-25/h7-11,20-21,24,29H,12-19H2,1-6H3

InChI Key

JSDNIAKHCKUYDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NCCN(CCN=C(C)CC(C)C)CC(COC1=CC=CC=C1)O)C

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 1,3-dimethylbutylideneamine with ethylenediamine to form the bis(2-(1,3-dimethylbutylideneamino)ethyl)amine intermediate.

    Phenoxy Group Introduction: The intermediate is then reacted with 3-phenoxypropan-2-ol under controlled conditions to introduce the phenoxy group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or ligand in studying protein interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and amino groups enable it to bind to proteins or enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 3-phenoxypropan-2-ol core but differ in substituents, leading to variations in biological activity, physicochemical properties, and mechanisms of action.

1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol (SPI009)

  • Structure: Substituted with a 2,4-dichlorophenethylamino group.
  • Activity: Exhibits broad-spectrum antibacterial activity against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive pathogens, including persister cells and biofilms. MIC values range from 4–32 µg/mL depending on the strain .
  • Mechanism : Induces extensive membrane damage, leading to cell lysis . Synergizes with antibiotics like ciprofloxacin .
  • Physicochemical Properties : Moderate logP (~2.5–3.0), enhancing membrane permeability .

1-((5-(Naphtho[2,1-b]furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-3-phenoxypropan-2-ol (11f)

  • Structure : Features a naphthofuran-linked triazole-thioether substituent.
  • Activity : Shows potent antibacterial activity (MIC: 2–8 µg/mL) against Staphylococcus aureus and Escherichia coli due to tyrosinase inhibition .
  • Mechanism : Disrupts bacterial enzymatic pathways via triazole-thioether interactions .

1-((3-Aminophenyl)amino)-3-phenoxypropan-2-ol

  • Structure: Contains a 3-aminophenylamino group.
  • Physicochemical Properties : Molecular weight 258.32 g/mol, logP ~1.8 (predicted), indicating moderate solubility .

1-(tert-Butylamino)-3-phenoxypropan-2-ol

  • Structure: Substituted with a tert-butylamino group.
  • Physicochemical Properties : logP = 1.50, lower hydrophobicity compared to SPI009 .

Data Tables

Table 2: Physicochemical Properties

Compound Name logP Water Solubility (mg/mL) Biofilm Inhibition (Y/N)
SPI009 ~2.8 Low (<1) Yes
11f ~3.5 Very low No
1-((3-Aminophenyl)amino)-3-phenoxypropan-2-ol ~1.8 Moderate (~10) Not tested
1-(tert-Butylamino)-3-phenoxypropan-2-ol 1.50 High (>50) No

Key Research Findings

SPI009 stands out for its ability to kill metabolically inactive persister cells, a rarity among conventional antibiotics . Its membrane-targeting mechanism avoids resistance development .

Triazole derivatives (e.g., 11f) demonstrate higher potency against Gram-positive bacteria but lack broad-spectrum efficacy .

Aminophenyl-substituted analogs may require structural optimization to enhance bioavailability and target specificity .

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity yields of this compound?

Methodological Answer:
The synthesis should focus on optimizing reaction parameters such as temperature, solvent polarity, and stoichiometry of imine-forming precursors. A Design of Experiments (DoE) approach is recommended to systematically evaluate interactions between variables. For example, fractional factorial designs can minimize experimental runs while identifying critical factors affecting yield and purity . Post-synthesis purification via column chromatography (using silica gel and gradient elution) or recrystallization in aprotic solvents (e.g., ethyl acetate/hexane mixtures) can enhance purity. Monitor intermediates using HPLC or TLC to confirm stepwise progression .

Advanced: How can computational reaction path search methods improve the synthesis efficiency of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, guiding the selection of catalysts or solvent systems. Platforms like ICReDD integrate computational predictions with experimental validation, enabling rapid screening of reaction conditions. For instance, transition-state modeling might reveal that protic solvents stabilize imine intermediates, reducing side reactions. Iterative feedback loops between simulation and lab testing can accelerate optimization by 30–50% compared to trial-and-error approaches .

Basic: What analytical techniques are critical for characterizing the imine and phenoxy functional groups?

Methodological Answer:

  • Imine Groups: Use ¹H/¹³C NMR to identify characteristic shifts (e.g., δ 8.0–8.5 ppm for C=N protons). FT-IR can confirm imine C=N stretches (~1640–1690 cm⁻¹).
  • Phenoxy Group: UV-Vis spectroscopy (λ ~270 nm for aromatic π→π* transitions) and HPLC-MS (to detect fragmentation patterns) are effective.
    Cross-validate using X-ray crystallography if single crystals are obtainable, especially to resolve stereochemical ambiguities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from variability in assay conditions or impurity profiles. Implement:

  • Standardized Bioassays: Use cell lines with validated sensitivity (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Impurity Profiling: Employ LC-HRMS to quantify byproducts (e.g., hydrolyzed imines) and correlate with activity data .
  • Meta-Analysis: Pool data from multiple studies using fixed-effects models to identify outliers or confounding variables .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (risk code H335 per GHS).
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    Refer to SDS guidelines for skin/eye exposure (e.g., rinse with water for 15 minutes if contact occurs) .

Advanced: What strategies stabilize the imine groups against hydrolysis during storage?

Methodological Answer:

  • Anhydrous Conditions: Store under inert gas (N₂/Ar) in desiccators with molecular sieves.
  • Low-Temperature Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify optimal storage temperatures.
  • Lyophilization: For long-term stability, lyophilize the compound and store at -20°C in amber vials .

Basic: How can researchers validate the stereochemical configuration of this compound?

Methodological Answer:

  • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to separate enantiomers.
  • Optical Rotation: Compare experimental [α]D values with literature data.
  • Circular Dichroism (CD): Analyze Cotton effects in the 200–250 nm range for imine-related transitions .

Advanced: How does steric hindrance from dimethylbutylidene groups influence ligand-receptor interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model ligand docking to receptors (e.g., GPCRs) to assess steric clashes.
  • Comparative Studies: Synthesize analogs with reduced steric bulk (e.g., replacing dimethyl groups with hydrogen) and compare binding affinities via SPR or ITC.
  • X-ray Crystallography: Resolve ligand-receptor co-crystal structures to visualize binding pockets .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:
Screen solvents using polarity indices:

  • High Polarity: Ethanol/water mixtures (80:20 v/v) for initial crude purification.
  • Low Polarity: Toluene/hexane (1:3) for final recrystallization to minimize co-precipitation of impurities.
    Monitor solubility curves using hot-stage microscopy to identify supersaturation thresholds .

Advanced: How can researchers design a robust stability-indicating assay for this compound?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
  • HPLC Method Development: Use a C18 column (5 µm, 250 mm) with a gradient of 0.1% TFA in water/acetonitrile. Set detection at 254 nm.
  • Validation Parameters: Assess specificity, linearity (R² ≥0.998), and LOQ (≤0.05% for impurities) per ICH Q2(R1) guidelines .

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